Product packaging for 2-Dodecenoic acid(Cat. No.:CAS No. 1289-45-8)

2-Dodecenoic acid

Cat. No.: B073306
CAS No.: 1289-45-8
M. Wt: 198.3 g/mol
InChI Key: PAWGRNGPMLVJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Dodecenoic acid, a medium-chain unsaturated fatty acid, is a compound of significant interest in microbiological and biochemical research. Its primary research value lies in its potent antibacterial and antibiofilm activities. Studies indicate that this compound functions as a signaling molecule involved in the regulation of biofilm formation, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa. The compound is recognized for its role in the cis-2-decenoic acid-mediated biofilm dispersion pathway, making it a valuable tool for investigating quorum sensing and microbial community dynamics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B073306 2-Dodecenoic acid CAS No. 1289-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-dodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWGRNGPMLVJQH-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401343611
Record name trans-Dodec-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401343611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-Dodec-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1289-45-8, 4412-16-2, 32466-54-9
Record name Dodecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodec-2-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodec-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dodecenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-dodec-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biosynthesis and Biogenesis of 2 Dodecenoic Acid in Biological Systems

1 Transcriptional Control of this compound Synthase Genes

In many bacteria, the genes involved in DSF synthesis and perception are located in a conserved gene cluster called the rpf (regulation of pathogenicity factors) cluster. apsnet.orgnih.gov In Xanthomonas campestris, the synthesis of DSF is directed by RpfB and RpfF, which are co-transcribed. tandfonline.comnih.gov The perception and signal transduction are mediated by the RpfC/RpfG two-component system. nih.govnih.gov

The regulation often involves a feedback loop. For instance, in Xanthomonas campestris, the sensor kinase RpfC negatively regulates DSF synthesis. plos.org Mutations in rpfC lead to an overproduction of DSF. nih.gov At low cell densities, RpfC inhibits the activity of RpfF. tandfonline.comresearchgate.net As the cell density increases, the accumulation of DSF is sensed by RpfC, which then leads to the phosphorylation of the response regulator RpfG. tandfonline.comresearchgate.net This signaling cascade ultimately modulates the expression of various genes, including those involved in virulence and biofilm formation. nih.govasm.org

In Xylella fastidiosa, RpfF-mediated signaling influences a large number of genes. apsnet.org Disruption of the rpfF gene alters the expression of numerous genes, indicating that DSF signaling plays a central role in the bacterium's lifestyle. apsnet.orgberkeley.edu In Pseudomonas aeruginosa, the transcript abundance of dspI, the gene encoding the synthase for cis-2-decenoic acid, correlates with cell density, which is consistent with its role in cell-to-cell communication. asm.org

Furthermore, other transcriptional regulators can influence the expression of DSF synthase genes. In Xanthomonas campestris, the cAMP receptor protein-like protein (Clp) and RpfF positively regulate the transcription of the pelA1 gene, which encodes a pectate lyase. acs.org This indicates a complex regulatory network where DSF signaling is integrated with other cellular control systems.

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeEC NumberOrganism ExampleFunction
Fatty Acid Synthase (FAS) II System2.3.1.-Escherichia coliElongates fatty acid chains, producing precursors for this compound. wikipedia.org
3-Hydroxypalmitoyl-[acyl-carrier-protein] dehydratase4.2.1.61General prokaryotesCatalyzes the dehydration of 3-hydroxyacyl-ACPs to introduce a double bond. wikipedia.orgmimedb.org
3-Hydroxydecanoyl-[acyl-carrier-protein] dehydratase (FabA)4.2.1.59Escherichia coliDehydrates (R)-3-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP and can isomerize it to cis-3-decenoyl-ACP. ebi.ac.ukuniprot.org
RpfFBcN/ABurkholderia cenocepaciaA bifunctional enzyme with dehydratase and thioesterase activities that synthesizes cis-2-dodecenoic acid from 3-hydroxydodecanoyl-ACP. nih.govresearchgate.net
DspIN/APseudomonas aeruginosaA putative enoyl-CoA hydratase/isomerase required for the synthesis of cis-2-decenoic acid. nih.govasm.org
RpfFN/AXanthomonas campestrisA key synthase with both thioesterase and dehydratase activities, responsible for producing various DSF-family signals from fatty acid precursors. nih.govapsnet.org

Synthetic Methodologies for 2 Dodecenoic Acid and Its Structural Analogues

Chemical Synthesis Approaches for 2-Dodecenoic Acid

Several established organic reactions have been adapted for the synthesis of this compound, each with its own advantages and limitations.

A common route to α,β-unsaturated carboxylic acids involves the bromination of a saturated precursor followed by dehydrobromination to introduce the double bond. For the synthesis of 2-methyl-2-dodecenoic acid, 2-methyldodecanoic acid is used as the starting material. The process involves bromination of this starting material, which can be followed by dehydrobromination. orgsyn.org One specific method involves the bromination of methyl 2-methyldodecanoate using N-bromosuccinimide, followed by dehydrobromination with quinoline (B57606) and subsequent saponification of the ester to yield the desired acid. orgsyn.org It is important to note that under certain acidic conditions during workup, dehydrobromination can occur, leading to the formation of 2-methyl-2-dodecenoic acid as a byproduct if not the intended product. orgsyn.org

A detailed procedure for a related compound, 2-methylenedodecanoic acid, involves the bromination of 2-methyldodecanoic acid with phosphorus tribromide and bromine. orgsyn.org The resulting crude bromoacyl bromide is then subjected to dehydrobromination. orgsyn.org Careful control of temperature during the removal of benzene (B151609) and residual bromine is necessary to prevent premature dehydrobromination, which would lead to the formation of 2-methyl-2-dodecenoic acid. orgsyn.org

Condensation reactions provide a direct method for forming the carbon-carbon double bond of α,β-unsaturated acids.

Doebner Condensation: This reaction involves the condensation of an aldehyde with malonic acid. orgsyn.orgorgsyn.org While it can be used to prepare higher-molecular-weight normal 2-alkenoic acids, the yields are often reported to be poor. orgsyn.orgorgsyn.org A revised Doebner-Knoevenagel condensation method has been mentioned in the synthesis of related unsaturated alcohols. researchgate.net For instance, the Doebner–Knoevenagel reaction between aldehydes and malonic acid has been utilized in the stereoselective synthesis of 10-hydroxy-2E-decenoic acid (10-HDA) and 9-oxo-2E-decenoic acid (9-ODA). rsc.org

Reformatsky Reaction: This reaction utilizes an α-halo ester and a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxy ester. byjus.comwikipedia.org Subsequent dehydration of the β-hydroxy ester can yield the desired α,β-unsaturated ester, which can then be hydrolyzed to the carboxylic acid. orgsyn.orgorgsyn.org The organozinc reagent, also known as a 'Reformatsky enolate', is prepared by treating an alpha-halo ester with zinc dust. wikipedia.org These enolates are less reactive than lithium enolates or Grignard reagents. wikipedia.org The reaction was discovered by Sergey Nikolaevich Reformatsky. wikipedia.org The mechanism involves the oxidative addition of zinc into the carbon-halogen bond of the α-haloester, followed by dimerization and rearrangement to form two zinc enolates. wikipedia.org The carbonyl oxygen then coordinates to the zinc, leading to a six-membered chair-like transition state and the formation of a new carbon-carbon bond. wikipedia.org An acid workup then yields the β-hydroxy ester. byjus.com

An alternative pathway to this compound has been reported involving the treatment of 3-tridecen-2-one with sodium hypobromite. orgsyn.org This method offers a different disconnection approach to the target molecule.

Condensation Reactions for Alkenoic Acid Formation (e.g., Doebner Condensation, Reformatsky Reaction)

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is driven by the need to understand structure-activity relationships and to develop compounds with improved biological profiles.

To enhance the utility of these fatty acids, they can be conjugated to biopolymers like chitosan (B1678972). This modification can impart new properties to the biopolymer, such as antimicrobial activity and improved stability.

A common method for this conjugation is acylation . In a study involving the modification of chitosan, 2-decenoyl chloride was synthesized and then used to acylate electrospun chitosan membranes in the presence of pyridine. nih.govscispace.comnih.govresearchgate.net This process involves the reaction of the acyl chloride with the amine groups of chitosan, forming a stable amide linkage. nih.govscispace.comnih.govresearchgate.net The resulting acylated chitosan membranes exhibited increased hydrophobicity and stability in aqueous media. nih.govscispace.comnih.gov The degree of substitution can be influenced by steric hindrance from the fatty acid chain. nih.gov

The discovery of this compound as a quorum sensing (QS) signaling molecule has spurred the design and synthesis of structural analogues that can act as QS inhibitors. These inhibitors are valuable tools for studying bacterial communication and may have potential as anti-virulence agents.

14-Me-C16:Δ2 (cis-14-methyl-pentadec-2-enoic acid): This unsaturated fatty acid is a structural analogue of cis-2-dodecenoic acid (BDSF) and has been shown to interfere with BDSF signaling in Burkholderia cenocepacia. asm.orgresearchgate.net It was designed to mimic the natural signal and has demonstrated the ability to reduce the production of virulence factors without inhibiting bacterial growth. asm.org The synthesis of this class of compounds highlights the strategy of modifying the alkyl chain of the parent fatty acid to modulate biological activity. researchgate.net

2-heptylcyclopropane-1-carboxylic acid: This compound is an analogue of cis-2-decenoic acid where the cis-double bond is replaced by a cyclopropane (B1198618) ring. morressier.com This modification is intended to "lock" the molecule in a bioactive conformation, potentially increasing its stability and potency as a biofilm dispersal agent. morressier.comresearchgate.netnih.gov The synthesis of cis-2-heptylcyclopropyl-1-carboxylic acid can be achieved through a multi-step process. One route involves the chain extension of propargyl alcohol to get 2-decin-1-ol, which is then stereoselectively hydrogenated and cyclopropanated. google.com An alternative approach involves the Wittig-Horner reaction on octanal, followed by trans-selective cyclopropanation of the resulting 2-(E)-decenoic acid ethyl ester and subsequent basic ester hydrolysis to yield trans-2-heptylcyclopropyl-1-carboxylic acid. google.com

Preparation of Fatty Acid Amide Derivatives of Dodecanoic Acid

The synthesis of fatty acid amides from dodecanoic acid is a focal point of research due to the varied applications of these derivatives. Methodologies for creating these amides typically involve the formation of an amide bond between dodecanoic acid, or a reactive form of it, and an amine. These synthetic strategies range from direct catalytic reactions to multi-step processes involving activation of the carboxylic acid group.

A significant area of investigation has been the chemical modification of dodecanoic acid to explore the structure-activity relationships of its amide derivatives. nih.gov For instance, in studies inspired by the antibiotic cerulenin, the skeletal backbone of dodecanoic acid has been systematically modified. The general procedure for synthesizing these amide derivatives involves reacting the appropriate dodecanoic acid derivative with a selected amine. asm.org

Several key approaches for the preparation of dodecanoic acid amides have been established:

Catalytic Amidation: Direct amidation of dodecanoic acid with amines can be achieved using catalysts that facilitate the dehydration reaction. Heterogeneous Lewis acid catalysts, such as niobium pentoxide (Nb₂O₅), have proven effective in the amidation of n-dodecanoic acid with various amines, including aniline. researchgate.net This method is noted for being atom-efficient and tolerant of various functional groups. researchgate.net Mechanistic studies suggest that the Lewis acid sites on Nb₂O₅ are tolerant to the basicity of amines and the water produced during the reaction, which prevents catalyst inhibition. researchgate.net Research has shown that Nb₂O₅ can provide a high yield of the corresponding amide. researchgate.net

Another catalytic approach involves microwave-assisted synthesis. This method can be used for the continuous production of fatty acid amides by first reacting a fatty acid like dodecanoic acid with an amine to form an ammonium (B1175870) salt. google.com This salt is then converted to the final fatty acid amide under microwave irradiation, a process that has been found useful for preparing amides of various fatty acids, including polyunsaturated ones, as it does not affect the double bonds. google.com

Use of Coupling Reagents and Activated Derivatives: A common and versatile method for amide synthesis involves the activation of the carboxylic acid group of dodecanoic acid. This can be done by converting the acid into a more reactive derivative, such as a fatty acid chloride. The subsequent condensation of the dodecanoyl chloride with an amine, often in the presence of a base like triethylamine, yields the desired amide. mdpi.com

Alternatively, coupling reagents can be used to facilitate the reaction directly between the carboxylic acid and the amine. Reagents such as phosphonium (B103445) salts (e.g., BOP reagent) and uronium/guanidinium salts (e.g., HBTU, HATU) are capable of activating the carboxylic acid in situ. google.com These reactions are typically carried out in aprotic, non-polar solvents, and the pH is maintained in the range of 7 to 11 to promote the reaction. google.com

Biocatalytic Synthesis: Enzymatic methods offer a green and highly selective alternative for amide bond formation. A truncated carboxylic acid reductase (CARmm-A) has been utilized for the biocatalytic synthesis of dodecanoic acid amides. nih.gov This enzyme selectively catalyzes amide formation between dodecanoic acid and various amino alcohols, avoiding the competing esterification reactions often seen with lipase (B570770) catalysts. nih.gov While the solubility of dodecanoic acid in aqueous media can present challenges and lead to a decrease in conversion rates compared to shorter-chain fatty acids, this method demonstrates high selectivity for N-acylation. nih.gov

The table below summarizes findings from a study on the synthesis of various amide derivatives of dodecanoic acid, highlighting the reactants and yields.

Amine ReactantDodecanoic Acid DerivativeResulting Amide ProductYield (%)Reference
Anilinen-Dodecanoic acidN-phenyl-dodecanamideHigh (with Nb₂O₅ catalyst) researchgate.net
d-GlucamineDodecanoic acidMEGA-12Not specified nih.gov
GlycineDodecanoyl chlorideN-Dodecanoylglycine29 mdpi.com
DimethylamineDodecanoic acidN,N-DimethyldodecanamideNot specified nih.govasm.org
PyrrolidineDodecanoic acidN-DodecanoylpyrrolidineNot specified nih.govasm.org

Biological Functions and Physiological Roles of 2 Dodecenoic Acid

Role in Quorum Sensing and Intercellular Communication in Bacteria

2-Dodecenoic acid is a central molecule in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.

This compound as a Diffusible Signal Factor (DSF)

This compound belongs to the Diffusible Signal Factor (DSF) family of quorum sensing molecules. tandfonline.com These signaling molecules are typically unsaturated fatty acids and are utilized by a range of Gram-negative bacteria for intercellular communication. tandfonline.com The first DSF molecule to be identified was cis-11-methyl-2-dodecenoic acid from the plant pathogen Xanthomonas campestris. tandfonline.comasm.org Structurally related molecules, including this compound, have since been found in other pathogenic bacteria such as Burkholderia cenocepacia and Pseudomonas aeruginosa. tandfonline.commdpi.com These molecules are involved in regulating various functions, including virulence and biofilm formation. medchemexpress.com

The Burkholderia diffusible signal factor (BDSF) System (cis-2-Dodecenoic Acid) in Burkholderia cenocepacia

In the opportunistic human pathogen Burkholderia cenocepacia, the specific DSF family signal produced is cis-2-dodecenoic acid, also known as the Burkholderia diffusible signal factor (BDSF). asm.orgnih.gov This molecule is a key intraspecies signal that regulates factors contributing to the virulence of this pathogen. asm.org The BDSF signaling system is involved in controlling swarming motility, biofilm formation, and virulence. pnas.org

The perception and transduction of the BDSF signal in B. cenocepacia involve a receptor protein named RpfR. pnas.orgcore.ac.uk RpfR contains Per/Arnt/Sim (PAS), GGDEF, and EAL domains. pnas.org When BDSF binds to the PAS domain of RpfR, it stimulates the phosphodiesterase activity of the EAL domain. pnas.org This leads to a reduction in the intracellular levels of the second messenger molecule, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP). pnas.orgcore.ac.uk This modulation of c-di-GMP levels is a crucial step in the BDSF signaling pathway that ultimately controls the expression of genes related to virulence and other phenotypic behaviors. nih.govpnas.org At high cell densities, BDSF binds to RpfR, activating its phosphodiesterase activity and degrading c-di-GMP. This allows the RpfR-GtrR protein complex to bind to target gene promoters, enhancing the production of virulence factors. mdpi.com

Modulatory Effects of this compound on N-acyl Homoserine Lactone (AHL) Systems

Burkholderia cenocepacia employs both the BDSF system and an N-acyl homoserine lactone (AHL) based quorum sensing system to regulate its virulence. core.ac.ukpnas.org Research has shown that these two systems are interconnected, with the BDSF system modulating the production of AHL signals. researchgate.netnih.gov

Specifically, the BDSF quorum sensing system positively regulates the production of AHL signals. nih.gov A disruption in the synthesis of BDSF, through the mutation of the BDSF synthase gene rpfFBc, leads to a significant reduction in AHL signal levels. nih.gov This regulatory control is exerted at the transcriptional level. The BDSF system, through its receptor RpfR and the subsequent modulation of intracellular c-di-GMP levels, controls the expression of the AHL synthase gene, cepI. researchgate.netnih.gov Therefore, the perception of the cis-2-dodecenoic acid signal is linked to the production of another class of quorum sensing signals, demonstrating a hierarchical or integrated regulatory network. pnas.orgresearchgate.net These two quorum sensing systems have a cumulative effect on the regulation of various biological functions. researchgate.net

Influence on Microbial Virulence and Phenotypic Behaviors

This compound significantly influences key microbial behaviors that are often associated with virulence, such as the formation of biofilms and motility.

Regulation of Biofilm Formation and Dispersal by this compound

Cis-2-dodecenoic acid (BDSF) is a key regulator of biofilm formation and dispersal in B. cenocepacia and other bacteria. medchemexpress.comnih.govnih.gov Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to antibiotics and host immune responses.

The BDSF signaling system is directly involved in controlling the architectural development of biofilms. pnas.org In B. cenocepacia, the BDSF-RpfR signaling pathway, by decreasing intracellular c-di-GMP levels, influences the transition between a motile, planktonic lifestyle and a sessile, biofilm mode of growth. core.ac.ukmdpi.com Lower levels of c-di-GMP generally promote motility and inhibit biofilm formation, leading to biofilm dispersal. frontiersin.org In fact, at high cell densities, the BDSF signaling cascade leads to decreased biofilm formation. mdpi.com

Furthermore, BDSF has been shown to have interspecies effects, influencing biofilm formation in other pathogens like Pseudomonas aeruginosa. nih.gov Exogenous addition of BDSF can significantly reduce biofilm formation in P. aeruginosa. nih.gov

Table 1: Effect of Exogenous BDSF on P. aeruginosa Biofilm Formation This interactive table summarizes the percentage reduction in biofilm formation of Pseudomonas aeruginosa PA14 with the addition of varying concentrations of BDSF.

BDSF Concentration (mM) Biofilm Formation Reduction (%)
0.05 10.2
0.1 20.2
0.25 27.9
0.5 44.0

> Data sourced from: nih.gov

Modulation of Bacterial Motility (e.g., swarming)

Bacterial motility, including swarming, is another critical virulence-associated behavior that is modulated by cis-2-dodecenoic acid. core.ac.uknih.gov Swarming motility is a coordinated movement of bacteria across a surface, which can facilitate colonization and invasion of host tissues.

Impact on Extracellular Virulence Factor Production (e.g., proteases, pyocyanin)

cis-2-Dodecenoic acid (also known as BDSF), a signal molecule produced by Burkholderia cenocepacia, has been shown to modulate the virulence of the opportunistic pathogen Pseudomonas aeruginosa by affecting its production of extracellular virulence factors. nih.govnih.gov The exogenous addition of cis-2-dodecenoic acid interferes with the quorum sensing (QS) systems of P. aeruginosa, leading to a downregulation of virulence factor production. nih.gov

Research has demonstrated that cis-2-dodecenoic acid significantly reduces the production of pyocyanin (B1662382), a virulence factor that contributes to the pathogenicity of P. aeruginosa. nih.govfrontiersin.org The addition of 0.1 mM and 0.5 mM of cis-2-dodecenoic acid to bacterial cultures resulted in an approximate 55% and 70% reduction in pyocyanin production, respectively. nih.gov Similarly, the secretion of exoproteases, another key virulence factor, is inhibited by cis-2-dodecenoic acid. nih.gov Treatment with 0.25 mM of the compound led to a 30% decrease in protease activity, which increased to a 50% reduction at a concentration of 0.5 mM. nih.gov This inhibition of virulence factors occurs by reducing the transcriptional expression of QS regulatory genes such as lasR, pqsR, and rhlR, and consequently decreasing the production of QS signals like 3-oxo-C12-HSL, Pseudomonas quinolone signal (PQS), and C4-HSL. nih.govnih.gov

Interkingdom Communication and Ecological Significance

Crosstalk Between Bacterial Species (e.g., Burkholderia cenocepacia and Pseudomonas aeruginosa)

cis-2-Dodecenoic acid, originally identified as a signaling molecule in Burkholderia cenocepacia, plays a significant role in interspecies communication, particularly with Pseudomonas aeruginosa. nih.govnih.gov This communication is largely antagonistic, as cis-2-dodecenoic acid produced by B. cenocepacia interferes with the quorum sensing systems and the Type III Secretion System of P. aeruginosa. nih.govbiorxiv.org This interference leads to a reduction in P. aeruginosa's virulence, including decreased biofilm formation and production of virulence factors. nih.gov Recent studies have shown that a long-chain fatty acid-CoA ligase in P. aeruginosa, FadD1, can catalyze cis-2-dodecenoic acid, suggesting a mechanism by which P. aeruginosa can potentially mitigate the effects of this signaling molecule and enhance its competitiveness against B. cenocepacia. biorxiv.org

Modulation of Fungal Morphological Transitions (e.g., Candida albicans hyphal growth and dimorphism)

cis-2-Dodecenoic acid demonstrates a significant role in interkingdom communication by modulating the morphology of the opportunistic fungal pathogen Candida albicans. besjournal.comasm.orgbiorxiv.org It is a potent inhibitor of the yeast-to-hypha transition, a critical virulence trait for C. albicans. microbiologyresearch.orgnih.gov Studies have shown that cis-2-dodecenoic acid can suppress germ tube formation, which is the initial stage of hyphal development. besjournal.com For instance, a concentration of 30 µM of cis-2-dodecenoic acid can reduce germ-tube formation by approximately 70% without affecting the growth of the yeast form. microbiologyresearch.org This inhibitory effect on hyphal growth is more potent than that of farnesol, a well-known quorum-sensing molecule produced by C. albicans itself. microbiologyresearch.orgnih.gov The mechanism behind this inhibition involves the upregulation of proteins that repress filamentous growth, thereby keeping the fungal cells in their less invasive yeast form. nih.gov

Involvement in Cellular Metabolic Pathways

cis-2-Dodecenoic acid is involved in fatty acid metabolism. ontosight.aihmdb.ca As an unsaturated fatty acid, it can be a component of various metabolic pathways, including those for energy production and the biosynthesis of more complex lipids. ontosight.ai In Pseudomonas aeruginosa, the enzyme FadD1, a long-chain fatty acid-CoA ligase, has been shown to have catalytic activity on cis-2-dodecenoic acid, converting it to cis-2-dodecenoic acid-CoA. biorxiv.org This suggests its integration into the fatty acid oxidation pathway. biorxiv.org In some contexts, related molecules like cis-2-decenoic acid have been shown to increase the metabolic activity of bacterial cells, suggesting a role in shifting cells from a dormant to a metabolically active state. nih.gov

Roles in Lipid Metabolism and Energy Production

As a class of molecules, lipids are a primary choice for metabolic energy storage due to their highly reduced carbon structure, which yields a large amount of energy upon oxidation. This compound partakes in these fundamental processes. In humans, the trans-isomer, trans-2-dodecenoic acid, is recognized as an intermediate in the biosynthesis of fatty acids. hmdb.ca Specifically, it is formed from (R)-3-Hydroxydodecanoic acid through the action of enzymes like fatty acid synthase. hmdb.ca

Like other fatty acids, this compound can serve as a direct energy source. ontosight.aihmdb.ca It can be broken down through metabolic pathways such as β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP, the cell's main energy currency. In certain bacteria, the signaling functions of this compound are directly linked to the modulation of metabolic activity, highlighting a dual role in both regulation and energy supply. thegoodscentscompany.com

Contribution to Cell Membrane Fluidity and Function

The fluidity of a cell membrane is critical for its function, affecting processes like protein diffusion and signal transduction. ontosight.ai This property is heavily influenced by the composition of its lipid bilayer, particularly the nature of the fatty acid chains within its phospholipids. ontosight.ai Unsaturated fatty acids, like this compound, contain at least one double bond which creates a "kink" in their hydrocarbon tail. This prevents the fatty acids from packing tightly together, thereby increasing the fluidity of the membrane. ontosight.ai

Research has provided specific evidence of this effect. One study on cultured chick embryo dorsal root ganglion cells found that the application of a related compound, 2-decenoic acid, increased the effective mobility of the membrane complex by approximately 40%. nih.gov The study measured the lateral diffusion coefficient, a key indicator of membrane fluidity, and recorded a significant increase in treated cells compared to controls. nih.gov This alteration in fluidity was suggested to have a direct impact on the function of embedded proteins, such as sodium channels. nih.gov

Table 1: Effect of 2-Decenoic Acid on Membrane Fluidity

Cell Treatment Effective Lateral Diffusion Coefficient (cm²/sec)
Control Cells 0.30 x 10⁻⁸
2-Decenoic Acid Treated Cells 0.42 x 10⁻⁸

Data sourced from a study on chick embryo dorsal root ganglion cells. nih.gov

This demonstrates that by incorporating into the cell membrane, this compound can directly influence the physical properties and, consequently, the physiological functions of the cell. ontosight.ai

Precursor Functions for Complex Lipids and Signaling Molecules

Beyond its structural and energetic roles, this compound serves as a foundational molecule for the synthesis of other complex lipids and critical signaling molecules. ontosight.ai

A prominent example of its function is in bacterial cell-to-cell communication, or quorum sensing. In several bacterial species, including the human pathogens Burkholderia cenocepacia and Pseudomonas aeruginosa, the cis-isomer of this compound acts as a diffusible signal factor (DSF), where it is also known as BDSF. thegoodscentscompany.compnas.org This signaling molecule plays a crucial role in regulating group behaviors essential for virulence, including biofilm formation and dispersal, and swarming motility. pnas.org The signaling mechanism involves cis-2-dodecenoic acid binding to a specific receptor protein, RpfR. pnas.org This binding event activates the receptor's phosphodiesterase activity, leading to the degradation of the secondary messenger molecule, cyclic dimeric guanosine monophosphate (c-di-GMP). pnas.orgwikipedia.org The change in intracellular c-di-GMP levels then triggers the downstream regulatory effects. pnas.org

In the plant kingdom, derivatives of dodecenoic acid also function as signaling molecules. For instance, traumatin (B1237919) (12-oxo-trans-10-dodecenoic acid) is a plant hormone that promotes cell division at wound sites to facilitate healing. wikipedia.orgnih.govwikipedia.org It is biosynthesized from the oxidation of other fatty acid-derived wound hormones, illustrating how a dodecenoic acid backbone can be modified to create functionally distinct signaling molecules in different biological kingdoms. wikipedia.org

Mechanisms of Action and Molecular Interactions of 2 Dodecenoic Acid

Signal Perception and Transduction Pathways

The signaling cascade initiated by 2-dodecenoic acid involves intricate molecular interactions that allow bacteria to perceive this chemical signal and translate it into a coordinated cellular response. This process is fundamental for regulating group behaviors such as virulence and biofilm formation.

In the bacterium Burkholderia cenocepacia, the primary receptor for the quorum-sensing signal cis-2-dodecenoic acid (also known as Burkholderia diffusible signal factor, or BDSF) is a protein named RpfR. pnas.orgcore.ac.uk Unlike the membrane-bound sensor kinase RpfC found in Xanthomonas campestris, RpfR is a cytoplasmic protein. pnas.org This suggests that it interacts with BDSF within the cell's cytoplasm. pnas.org

RpfR is a complex, multi-domain protein essential for translating the BDSF signal into a cellular response. pnas.org Its structure includes several key functional regions:

A Per/Arnt/Sim (PAS) domain: This N-terminal domain is responsible for directly binding to the cis-2-dodecenoic acid signal molecule with high affinity. pnas.orgcore.ac.ukplos.orgnih.gov

A GGDEF domain: This domain is typically associated with the synthesis of the second messenger cyclic di-guanosine monophosphate (c-di-GMP). plos.orgnih.gov

An EAL domain: This domain possesses phosphodiesterase activity, enabling it to degrade c-di-GMP. pnas.orgplos.orgnih.gov

An RpfF Interaction (FI) domain: More recent structural studies have identified this previously overlooked domain at the N-terminus of RpfR. nih.gov This FI domain directly interacts with the BDSF synthase enzyme, RpfF, playing a role in a feedback loop that regulates the production of the signal molecule itself. nih.gov

The presence of RpfR homologs in a variety of Gram-negative bacteria suggests that this mechanism of signal perception is a widely conserved strategy for cell-to-cell communication. nih.govpnas.org

A central mechanism in the this compound signaling pathway is the regulation of the intracellular concentration of the second messenger, cyclic di-guanosine monophosphate (c-di-GMP). pnas.orgcore.ac.uk The RpfR protein acts as the key modulator of c-di-GMP levels in response to the BDSF signal. frontiersin.org

Interestingly, RpfR is a bifunctional enzyme. nih.gov While its net activity in the presence of BDSF is c-di-GMP degradation, its GGDEF domain retains the capacity to synthesize c-di-GMP. nih.gov This synthesis activity may be physiologically relevant under conditions of low cell density when BDSF concentrations are minimal. nih.gov This dual functionality allows RpfR to act as a finely-tuned switch, controlling the intracellular c-di-GMP concentration in direct response to the perception of the this compound quorum-sensing signal. nih.govnih.gov This modulation of c-di-GMP is a critical step that links signal perception to the regulation of downstream physiological processes, including virulence and biofilm formation. frontiersin.orgresearchgate.netmdpi.com

The signaling pathway of this compound is not linear but involves a network of crucial protein-protein interactions. A key interaction is the formation of a protein complex between the BDSF receptor, RpfR, and a global transcriptional regulator named GtrR. pnas.orgnih.gov This RpfR-GtrR complex is the component that directly binds to the promoter regions of target genes to modulate their expression. pnas.orgresearchgate.net

The regulatory activity of this complex is intricately controlled by both the BDSF signal and the second messenger c-di-GMP. pnas.org

In the presence of BDSF: RpfR is activated, its phosphodiesterase activity is stimulated, and intracellular c-di-GMP levels drop. pnas.orgasm.org Under these low c-di-GMP conditions, the RpfR-GtrR complex is proficient in binding to target DNA and regulating gene expression. pnas.orgasm.org

In the absence of BDSF: RpfR's phosphodiesterase activity is low, resulting in higher intracellular levels of c-di-GMP. pnas.org C-di-GMP then binds to the RpfR-GtrR complex, which inhibits its ability to interact with promoter DNA and control gene expression. pnas.orgnih.gov

This mechanism positions RpfR as a sophisticated sensor that integrates information about cell population density (via BDSF) and other environmental or intracellular cues (via c-di-GMP). pnas.orgnih.govresearchgate.net

Beyond the GtrR interaction, RpfR also physically interacts with the BDSF synthase, RpfF. nih.gov The N-terminal FI domain of RpfR binds to RpfF, creating a negative feedback loop that post-translationally regulates the production of the this compound signal itself. nih.gov Furthermore, RpfR has been shown to interact with other transcriptional regulators, such as BerB, to control specific phenotypes like exopolysaccharide synthesis. nih.gov

The molecular cascade initiated by this compound culminates in the widespread regulation of gene expression, which in turn controls key bacterial behaviors. pnas.org The foundation of this regulation is the activity of the RpfR-GtrR protein complex. pnas.orgasm.org

The binding of this complex to the promoter regions of specific genes acts as a molecular switch. The state of this switch is determined by the presence of BDSF and the concentration of c-di-GMP. pnas.org When BDSF is present at a sufficient concentration (indicating high cell density), the resulting low intracellular c-di-GMP levels permit the RpfR-GtrR complex to bind to DNA and actively regulate the transcription of its target genes. pnas.orgasm.org Conversely, at low cell densities, the absence of BDSF leads to high c-di-GMP levels, which sequesters the RpfR-GtrR complex in an inactive state, preventing it from binding to DNA. pnas.orgnih.gov

Transcriptomic analyses have confirmed this regulatory link, revealing a significant overlap in the sets of genes whose expression is altered in rpfR and gtrR mutant strains. pnas.org This demonstrates that they function within the same linear signaling pathway to control a regulon of genes associated with virulence, biofilm formation, and motility. pnas.orgfrontiersin.org An additional layer of control comes from the degradation of c-di-GMP, which can release and activate other global regulators, such as Clp, which in turn can directly or indirectly influence the expression of its own set of target genes. pnas.orgresearchgate.net

Protein-Protein Interactions in this compound Signaling (e.g., RpfR-GtrR complex)

Structure-Activity Relationship Studies for this compound and its Derivatives

The biological function of this compound is highly dependent on its specific molecular structure. Studies examining the relationship between the chemical structure of the molecule and its biological activity have highlighted the critical importance of the configuration of its double bond.

The defining structural feature of this compound and related DSF-family signals is the presence of a double bond at the C2 position in the cis configuration. nih.govpnas.org This specific stereochemistry is essential for its biological activity. pnas.orgnih.gov

Research has shown that the cis-isomer of this compound binds with high affinity to the PAS domain of its receptor, RpfR. pnas.orgnih.govpnas.org In contrast, the trans-isomer (trans-2-dodecenoic acid) and the fully saturated analog (dodecanoic acid) exhibit drastically reduced binding affinity and are considered biologically inactive in assays measuring BDSF-dependent phenotypes in B. cenocepacia. nih.govpnas.org The precise geometry of the cis configuration is crucial for the molecule to fit correctly into the binding pocket of the RpfR receptor, an interaction that is necessary to trigger the downstream signaling cascade. nih.gov

The significant difference in binding affinity underscores the high specificity of the receptor for its cognate signal molecule. This structural requirement ensures that the signaling system responds specifically to the correct chemical cue, preventing accidental activation by other fatty acids in the environment.

Table 1: Comparative Binding Affinities of this compound Isomers to the RpfR Receptor

Compound Configuration Dissociation Constant (Kd) Relative Activity
cis-2-Dodecenoic acid (BDSF) cis ~877 nM High
trans-2-Dodecenoic acid trans ~150 µM Inactive/Very Low
Dodecanoic acid Saturated ~800 µM Inactive/Very Low

Data sourced from studies on B. cenocepacia RpfR. nih.govpnas.org

Significance of Alkyl Chain Length and Substitutions on Bioactivity

The biological activity of fatty acid signaling molecules, including this compound, is intrinsically linked to their specific molecular structure. Key determinants of bioactivity include the length of the alkyl chain, the presence and position of double bonds, and the existence of substitutions such as methyl groups. uni.lulipidmaps.org

The alkyl chain length is a major factor in determining the bioactivity of cis-2-unsaturated fatty acids. Research into the activation of the pmr-gfp reporter fusion in Pseudomonas aeruginosa by analogues of the diffusible signal factor (DSF), cis-11-methyl-2-dodecenoic acid, has provided significant insights. This work demonstrated that cis-2-unsaturated fatty acids with chain lengths of 12 to 14 carbons were biologically active. In contrast, those with longer chains showed no activity. This suggests an optimal chain length for fitting into the binding pocket of the target receptor. Generally, medium-chain saturated fatty acids (8 to 12 carbons) and long-chain unsaturated fatty acids (more than 12 carbons) are recognized as the most potent against bacteria. uni.lu

Substitutions on the alkyl chain, such as methyl groups, can also influence bioactivity, although their effect may be less critical than chain length for certain interactions. In the case of DSF analogues acting on P. aeruginosa, the presence or specific position of a methyl group at the C-11 position was found to be dispensable for activity. For example, cis-2-dodecenoic acid (which lacks the methyl group of DSF) and cis-2-tridecenoic acid were as effective as DSF itself. Furthermore, analogues where the methyl group was moved to the C-7 or C-8 positions, such as cis-7-methyl-2-dodecenoic acid and cis-8-methyl-2-dodecenoic acid, were also equally effective in the bioassay.

However, other structural modifications have a more profound impact. The configuration of the double bond is critical; fatty acids with a trans configuration at the 2-position are rendered inactive. The introduction of a second double bond into the alkyl chain has also been shown to reduce activity.

Table 1: Bioactivity of this compound Analogues based on Structural Modifications

This table summarizes the relative bioactivity of various analogues in activating a pmr-gfp reporter in P. aeruginosa, as described in the literature.

CompoundChain LengthMethyl SubstitutionDouble Bond ConfigurationRelative Bioactivity
cis-11-methyl-2-dodecenoic acid (DSF)12 (+1 Me)C-11cis-2Active
** cis-2-Dodecenoic acid (BDSF)**12 None cis-2 Active
cis-2-Tridecenoic acid13Nonecis-2Active
cis-2-Tetradecenoic acid14Nonecis-2Active
cis-7-methyl-2-dodecenoic acid12 (+1 Me)C-7cis-2Active
cis-8-methyl-2-dodecenoic acid12 (+1 Me)C-8cis-2Active
Longer Chain Fatty Acids (>14 C)>14N/Acis-2Inactive
trans-2-isomersN/AN/Atrans-2Inactive

Functional Analysis of Modified this compound Analogues

Functional analyses of modified this compound analogues have been crucial in understanding their roles in modulating bacterial virulence, particularly in opportunistic pathogens like Pseudomonas aeruginosa. cis-2-Dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), can interfere with the quorum sensing (QS) systems and the Type III Secretion System (T3SS) of P. aeruginosa. Exogenous application of BDSF has been shown to decrease the production of QS signal molecules such as 3-oxo-C12-HSL, Pseudomonas quinolone signal (PQS), and C4-HSL. This interference leads to the downregulation of biofilm formation and the production of virulence factors.

Studies on a series of BDSF derivatives have further elucidated the structure-activity relationships for specific functions, such as the inhibition of the T3SS in P. aeruginosa. The T3SS is a critical virulence determinant, and its inhibition can attenuate the pathogenicity of the bacterium. Bioassays revealed that the inhibitory activity of these fatty acid analogues is dependent on several structural features.

Chain Length: Alpha,beta-unsaturated fatty acids with a chain length greater than twelve carbons demonstrated significant inhibition of T3SS gene expression.

Configuration: The stereochemistry of the double bond is a key contributor to inhibitory activity. cis-conformational fatty acids exhibited the strongest inhibitory effects, followed by their saturated isomers, with trans-isomers showing the least activity.

Substitutions: Methyl group substitutions were also found to affect the inhibitory activity of the analogues.

These findings indicate that while the core structure of this compound is active, modifications to its chain length and stereochemistry can fine-tune its function, for instance, enhancing its ability to inhibit specific virulence systems like the T3SS. Derivatives where the carboxylic acid group was esterified, converted to a hydroxamic acid or amide, or replaced entirely were found to be inactive, highlighting the necessity of the carboxylate for biological function.

Table 2: Functional Analysis of this compound (BDSF) and its Analogues on P. aeruginosa T3SS

This table summarizes the inhibitory activity of various fatty acid analogues on the Type III Secretion System (T3SS) in P. aeruginosa, based on findings from the literature.

Compound/Analogue TypeStructural FeatureEffect on T3SS Gene Expression
** cis-2-Dodecenoic acid (BDSF)**C12, cis-2 double bond Inhibitory
Analogues > C12Longer alkyl chainSignificant Inhibition
cis-isomerscis double bondStrongest Inhibition
Saturated isomersNo double bondModerate Inhibition
trans-isomerstrans double bondWeakest Inhibition
Methyl-substituted analoguesMethyl group on chainActivity is affected

Analytical Methodologies for the Detection and Quantification of 2 Dodecenoic Acid

Spectroscopic and Other Advanced Characterization Methods for 2-Dodecenoic Acid

Spectroscopic methods are indispensable for the structural confirmation and characterization of this compound and materials modified with it. These techniques provide detailed information about molecular structure, functional groups, and crystalline arrangement.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to confirm the successful chemical modification of materials with this compound. This is achieved by identifying the characteristic vibrational bands of the fatty acid's functional groups within the spectrum of the modified material.

A key application is the functionalization of biomaterials like chitosan (B1678972). In a study modifying electrospun chitosan membranes, 2-decenoic acid was first converted to 2-decenoyl chloride, which was then used to acylate the chitosan. mdpi.com FTIR analysis is used to verify the successful attachment. The FTIR spectrum of dodecanoic acid, a saturated analogue, shows characteristic peaks for C-H stretching vibrations around 2918 and 2853 cm⁻¹, a strong C=O stretching vibration from the carboxyl group near 1702 cm⁻¹, and an OH-deformation band around 940 cm⁻¹. researchgate.net When this compound is grafted onto a polymer like chitosan, the resulting FTIR spectrum of the modified material will show new absorption bands corresponding to the fatty acid, confirming its incorporation. mdpi.com Specifically, the appearance of the carbonyl (C=O) stretching peak from the acid's ester or amide linkage to the material is a primary indicator of successful modification.

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of crystalline molecules, including isomers of this compound. This technique has been instrumental in understanding the molecular basis of its biological activity.

For instance, the crystal structure of cis-2-dodecenoic acid has been determined. biosynth.com A significant study reported the X-ray crystal structure of the DSF-binding domain of the receptor RpfR in a complex with cis-2-dodecenoic acid. nih.gov This structural analysis revealed the specific molecular interactions between the fatty acid signal and its protein receptor, providing critical insights into the mechanism of quorum sensing in certain bacteria. The study also determined the structure of the same receptor domain bound to the inactive saturated isomer, dodecanoic acid, which highlighted the crucial role of the cis-2 double bond in receptor binding and biological activity. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) in this compound Modified Materials

Quantitative Performance Parameters in this compound Assays (e.g., linearity, detection limits, quantification limits, recovery rates)

The validation of analytical methods for quantifying this compound and its analogues involves assessing several key performance parameters. These parameters ensure the method is reliable, accurate, and sensitive for its intended purpose. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common techniques used for quantification. apiservices.bizsciopen.com

Key performance indicators include:

Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.000. Excellent linearity (R² > 0.999) has been reported for fatty acid analysis using chromatographic methods. sciopen.comasianpubs.org

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with acceptable precision and accuracy.

Recovery: A measure of the method's accuracy, determined by analyzing a sample spiked with a known amount of the analyte. Recovery rates between 90% and 110% are generally considered acceptable.

The following table summarizes quantitative performance parameters from studies on this compound analogues, demonstrating the capabilities of modern analytical methods.

AnalyteMethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Source
trans-10-Hydroxy-2-decenoic acid (10-HDA)RP-HPLCNot Reported~0.05 µg/mL~0.25 µg/mL97.4 - 100.4 apiservices.bizresearchgate.net
trans-10-Hydroxy-2-decenoic acid (10-HDA)RP-HPLCNot Reported0.5 mg/kg1.5 mg/kg95.0 - 100.0 researchgate.net
Various Fatty AcidsGC> 0.999Low µg/mL rangeLow µg/mL range94.4 - 104 sciopen.com
2H-Perfluoro-2-decenoic acid (8:2 FTUCA)LC-MS/MSNot Reported0.6 – 5.4 ng/L (MDL)Not Reported84 - 113 lcms.cz

Sample Preparation and Extraction Protocols for this compound

Effective sample preparation is a critical step to isolate this compound from its matrix, remove interfering substances, and concentrate it for analysis. The specific protocol depends heavily on the sample type (e.g., biological fluid, bacterial culture, environmental water).

For fatty acids in royal jelly, a common procedure involves weighing the sample, dissolving it in a solvent mixture such as methanol (B129727) and water (50:50, v/v), and sonicating the mixture for at least 30 minutes to ensure complete dissolution and extraction. apiservices.biz An alternative two-step extraction uses ethanol (B145695) and diethyl ether. sciopen.com Following extraction, the solution is typically filtered through syringe filters (e.g., 0.45 µm and 0.2 µm nylon membranes) to remove particulates before injection into an HPLC system. apiservices.biz

For aqueous environmental samples being analyzed for perfluorinated analogues like 2H-perfluoro-2-dodecenoic acid, a "dilute-and-shoot" method is often used. This involves diluting the water sample with a solvent like methanol, spiking it with an internal standard, vortexing, and then filtering the sample before LC-MS/MS analysis. lcms.cz

In classic organic synthesis, after a reaction, the mixture containing dodecenoic acids is often diluted with water, acidified, and then extracted into an organic solvent like hexane (B92381) or petroleum ether. The combined organic layers are then washed with water and dried over an anhydrous salt such as sodium sulfate (B86663) before the solvent is removed. orgsyn.orgorgsyn.org

For extracting the compound from bacterial culture supernatants, methods can include precipitation of proteins with trichloroacetic acid or liquid-liquid extraction with a solvent like chloroform. nih.gov

Translational Research and Future Perspectives on 2 Dodecenoic Acid

Development of Anti-Virulence and Anti-Biofilm Agents Based on 2-Dodecenoic Acid

The emergence of antibiotic-resistant pathogens necessitates novel strategies that target bacterial virulence and community behavior rather than viability alone. This compound and its analogs, such as cis-2-decenoic acid, have emerged as promising candidates for such anti-virulence therapies. frontiersin.org These molecules, originally identified as bacterial communication signals, can disrupt the coordinated activities that make microbial infections persistent and difficult to treat. medchemexpress.com

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and the production of virulence factors. asm.orgmdpi.com this compound, known as Burkholderia diffusible signal factor (BDSF) in Burkholderia cenocepacia, is a key player in the diffusible signal factor (DSF) family of QS signals. asm.orgnih.govopenmicrobiologyjournal.com Research has shown that this signaling molecule can interfere with the QS systems of various pathogens, presenting a powerful strategy to disarm them. nih.gov

Strategies for disrupting QS using this compound and its analogs include:

Interference with Signal Perception : These fatty acids can compete with or modulate the receptors for other bacterial signals. For instance, cis-2-dodecenoic acid has been shown to interfere with the N-acyl homoserine lactone (AHL) and Pseudomonas quinolone signal (PQS) systems in Pseudomonas aeruginosa. medchemexpress.com

Modulation of Virulence Gene Expression : By interfering with QS pathways, this compound can suppress the expression of genes responsible for virulence factors and biofilm matrix components. researchgate.net In Burkholderia cenocepacia, this interference leads to reduced biofilm formation and motility. nih.govresearchgate.net

Induction of Biofilm Dispersion : One of the most significant properties of this fatty acid is its ability to induce the dispersion of established biofilms in a wide range of bacteria, including both Gram-positive and Gram-negative species, as well as the yeast Candida albicans. mdpi.comnih.gov This action transitions the protected, sessile biofilm cells into a more vulnerable planktonic state.

A major challenge in treating biofilm-related infections is the inherent tolerance of biofilm communities to antibiotics. mdpi.com this compound and its analogs can overcome this tolerance by working synergistically with conventional antimicrobial agents. This combined approach enhances the efficacy of existing drugs, potentially reducing required dosages and mitigating the development of resistance. mdpi.com

The mechanism behind this synergy often involves increasing the permeability of the bacterial cell membrane. austinpublishinggroup.comresearchgate.net This allows greater uptake of antibiotics that have intracellular targets. austinpublishinggroup.com For example, co-treatment of P. aeruginosa and S. aureus biofilms with cis-2-decenoic acid significantly increases the effectiveness of antibiotics like ciprofloxacin, tobramycin, and tetracycline. austinpublishinggroup.comasm.orgfrontiersin.org Studies have demonstrated that this combination can lead to a more substantial reduction in viable biofilm cells compared to treatment with the antibiotic alone. asm.orgresearchgate.net

In the fungal pathogen Candida albicans, cis-2-dodecenoic acid (BDSF) shows strong synergistic effects with azole antifungals like fluconazole (B54011) and itraconazole (B105839) against resistant strains. besjournal.com This effect is linked to the inhibition of efflux pumps, which are a primary mechanism of azole resistance in C. albicans. besjournal.com

PathogenAntimicrobial AgentObserved Effect with this compound AnalogReference
Pseudomonas aeruginosaTetracyclineAdditive austinpublishinggroup.com
Pseudomonas aeruginosaAmikacinSynergistic austinpublishinggroup.com
Pseudomonas aeruginosaCeftazidimeSynergistic austinpublishinggroup.com
Pseudomonas aeruginosaTobramycinEnhanced Killing asm.orgfrontiersin.org
Pseudomonas aeruginosaCiprofloxacinEnhanced Killing asm.orgfrontiersin.org
Staphylococcus aureusVancomycinAdditive austinpublishinggroup.comnih.gov
Staphylococcus aureusDaptomycinAdditive austinpublishinggroup.comnih.gov
Staphylococcus aureusLinezolidSynergistic nih.gov
Candida albicans (azole-resistant)FluconazoleSynergistic besjournal.com
Candida albicans (azole-resistant)ItraconazoleSynergistic besjournal.com

The anti-biofilm and synergistic properties of this compound translate into significant therapeutic potential for a variety of microbial infections. By targeting biofilms, this fatty acid addresses the core of many chronic and recurrent infections. mdpi.com Research suggests its utility in preventing biofilm formation on medical implants, which could reduce the incidence of infections in orthopedic and musculoskeletal trauma. austinpublishinggroup.comnih.gov

Furthermore, this compound has shown efficacy in reverting antimicrobial-tolerant "persister" cells to a susceptible state by increasing their metabolic activity. asm.org This is crucial for eradicating the residual cell populations that often lead to infection relapse. asm.org In vivo studies have also demonstrated its protective effects. In a mouse model of vaginal candidiasis, cis-2-dodecenoic acid was shown to effectively reduce the fungal burden and alleviate inflammatory symptoms by inhibiting the virulence of C. albicans. besjournal.com This highlights its potential as a topical therapeutic agent for managing mucosal infections. besjournal.com

Synergistic Effects of this compound with Conventional Antimicrobial Agents

Biotechnological and Material Science Applications of this compound Derivatives

Beyond direct therapeutic use, the unique properties of this compound are being harnessed in the fields of biotechnology and material science to create advanced functional materials.

Biomaterial-associated infections are a major complication in medicine, particularly with implants, wound dressings, and tissue engineering scaffolds. Functionalizing these materials with anti-biofilm agents is a promising strategy to prevent microbial colonization. Chitosan (B1678972), a biocompatible and biodegradable polymer, has been a focus of this research. mdpi.comresearchgate.net

Studies have shown that modifying chitosan nanofiber membranes by acylating them with 2-decenoic acid creates a surface that is resistant to biofilm formation by pathogens like S. aureus and P. aeruginosa. researchgate.netscispace.comnih.gov This modification not only provides antimicrobial properties but also enhances the stability and hydrophobicity of the chitosan material. mdpi.comresearchgate.net Crucially, these functionalized membranes remain cytocompatible, supporting the growth of human cells such as fibroblasts. researchgate.netscispace.comnih.gov This dual functionality makes them highly suitable for applications like advanced wound dressings and guided tissue regeneration scaffolds, where both infection prevention and support for healing are essential. mdpi.comresearchgate.netscispace.com

Broader Ecological and Environmental Implications of this compound Signaling

The action of this compound extends beyond the context of human infection. As a member of the DSF family of signaling molecules, it plays a role in broader ecological interactions. These fatty acids are involved in inter-species and even inter-kingdom communication. nih.gov For example, the signal produced by the bacterium P. aeruginosa can induce the dispersion of biofilms formed by other bacteria and the yeast C. albicans. mdpi.comnih.gov This cross-kingdom signaling demonstrates a complex web of chemical communication within microbial communities, influencing their structure, competition, and survival in diverse natural environments. Understanding these ecological roles could provide insights into managing microbial consortia in agriculture, environmental remediation, and industrial bioreactors.

Current Research Gaps and Future Directions in this compound Studies

This compound, particularly the cis-isomer known as Burkholderia diffusible signal factor (BDSF), has emerged as a significant fatty acid signaling molecule involved in microbial communication and virulence. nih.govsigmaaldrich.com Despite progress in understanding its role, several knowledge gaps remain, paving the way for exciting future research directions.

Current Research Gaps:

A primary area requiring deeper investigation is the full elucidation of this compound's mechanism of action across different microbial species. While it is known to function as a quorum sensing (QS) signal in bacteria like Burkholderia cenocepacia by binding to the receptor RpfR and modulating cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) levels, the precise downstream signaling cascades are not entirely mapped out. lipidmaps.org Furthermore, how BDSF interferes with the QS systems and the Type III Secretion System (T3SS) in opportunistic pathogens like Pseudomonas aeruginosa is still not clearly understood. lipidmaps.org Its role in inter-kingdom communication, such as its ability to inhibit virulence factors in fungi like Candida albicans, presents another frontier where the molecular targets and pathways are largely unknown. fishersci.co.uk

The biosynthesis of this compound also presents unanswered questions. In B. cenocepacia, the synthesis from 3-hydroxydodecanoyl-ACP is catalyzed by the enzyme RpfF. fishersci.co.uk However, the full regulatory network controlling the expression of this synthetic pathway is not completely understood. It is also unclear if alternative biosynthetic routes exist in other microorganisms that produce this signal molecule.

From a translational perspective, there are significant gaps in our knowledge regarding the in vivo behavior and therapeutic potential of this compound. While preliminary studies in zebrafish and mouse models have shown promise in reducing the virulence of P. aeruginosa, more comprehensive investigations in complex mammalian infection models are needed. lipidmaps.orgfishersci.co.uk Key data on its pharmacokinetics, pharmacodynamics, stability, and distribution within a host are currently lacking. Moreover, while its ability to disperse biofilms is well-documented, its synergistic potential with a broad spectrum of conventional antibiotics against a wider array of clinically important, drug-resistant pathogens has not been systematically explored. genome.jpuni.lu

Future Research Directions:

Addressing the current research gaps points toward several promising future directions.

Mechanistic and Structural Biology Studies: Future research should prioritize the identification and characterization of specific receptors and downstream signaling components for this compound in various pathogens. lipidmaps.org Solving the crystal structures of these receptors in complex with this compound or its analogs would provide invaluable insights for designing targeted therapeutics.

Broad-Spectrum Activity and Synergy: High-throughput screening of this compound against a more extensive panel of pathogenic bacteria and fungi, especially multidrug-resistant strains, is warranted. A key avenue of research is the systematic evaluation of its synergistic effects when combined with existing antibiotics, which could lead to novel strategies for overcoming antimicrobial resistance. genome.jp

Biosynthetic Pathway Engineering and Analog Development: The exploration of the biosynthetic pathway offers opportunities for producing novel fatty acid signaling molecules. sigmaaldrich.comfishersci.com Concurrently, the chemical synthesis and biological evaluation of this compound analogs could lead to compounds with improved potency, greater stability in vivo, and enhanced target specificity. lipidmaps.org

Advanced Preclinical and In Vivo Models: To bridge the gap between basic research and clinical application, it is crucial to conduct in-depth studies using more relevant animal models of infection. These studies should focus on evaluating the therapeutic efficacy, and understanding the in vivo metabolism and potential toxicity of this compound and its derivatives.

Biomaterial and Tissue Engineering Applications: Given its anti-biofilm properties, future studies could explore the functionalization of medical devices and biomaterials, such as chitosan-based wound dressings, with this compound to prevent device-associated infections and support tissue regeneration. thegoodscentscompany.com


Q & A

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

  • Methodological Answer : Adopt open-science practices by publishing detailed synthesis protocols (e.g., reaction times, solvent ratios) in repositories like Protocols.io . For example, the use of potassium tert-butoxide in dehydration steps must be explicitly documented. Cross-validate results with independent labs using shared reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Dodecenoic acid
Reactant of Route 2
Reactant of Route 2
2-Dodecenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.